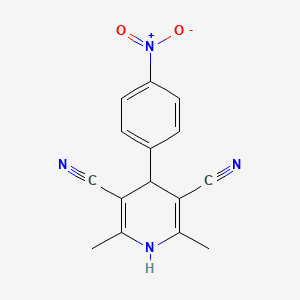
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C24H21BrN2O6 and a molecular weight of 513.349 g/mol This compound is known for its unique structure, which includes a trimethoxybenzoyl group, a carbohydrazonoyl linkage, and a bromobenzoate moiety
Méthodes De Préparation
The synthesis of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves several steps. One common synthetic route includes the following steps :
Formation of the Trimethoxybenzoyl Intermediate: The synthesis begins with the preparation of the 3,4,5-trimethoxybenzoyl chloride by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Carbohydrazonoyl Linkage Formation: The trimethoxybenzoyl chloride is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Coupling with Bromobenzoate: Finally, the carbohydrazonoyl intermediate is coupled with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Analyse Des Réactions Chimiques
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways . The compound is known to interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including the modulation of cellular signaling pathways and the induction of apoptosis in certain cell types. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can be compared with other similar compounds to highlight its uniqueness :
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate: This compound has a similar structure but with a different position of the bromine atom.
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate: Another similar compound with the bromine atom in a different position.
2-Methoxy-4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has an additional methoxy group, which may alter its chemical and biological properties.
These similar compounds share structural similarities but may exhibit different chemical reactivities and biological activities, making this compound unique in its own right.
Propriétés
Numéro CAS |
303086-76-2 |
|---|---|
Formule moléculaire |
C24H21BrN2O6 |
Poids moléculaire |
513.3 g/mol |
Nom IUPAC |
[4-[(E)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H21BrN2O6/c1-30-20-12-17(13-21(31-2)22(20)32-3)23(28)27-26-14-15-7-9-19(10-8-15)33-24(29)16-5-4-6-18(25)11-16/h4-14H,1-3H3,(H,27,28)/b26-14+ |
Clé InChI |
WZUIBWBMBGLMQG-VULFUBBASA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11980789.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B11980794.png)
![DI(Tert-butyl) 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11980802.png)
![N'-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11980811.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B11980819.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980823.png)
![(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980825.png)

![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11980833.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980835.png)
![5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11980846.png)
![7-(2,3-dihydroxypropyl)-6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-2H-purin-2-one](/img/structure/B11980857.png)

